1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine

Lipophilicity ADME N-benzylpyrrolidine

1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine (CAS 1248298-37-4) is a meta-bromo-substituted N-benzyl-2-methylpyrrolidine derivative with molecular formula C12H16BrN and molecular weight 254.17 g/mol. Its computed lipophilicity (XLogP3 3.4), exceptionally low topological polar surface area (TPSA 3.2 Ų), and zero hydrogen bond donors (HBD define a distinctive physicochemical signature relative to regioisomeric and des-methyl analogs.

Molecular Formula C12H16BrN
Molecular Weight 254.17 g/mol
CAS No. 1248298-37-4
Cat. No. B1526839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine
CAS1248298-37-4
Molecular FormulaC12H16BrN
Molecular Weight254.17 g/mol
Structural Identifiers
SMILESCC1CCCN1CC2=CC(=CC=C2)Br
InChIInChI=1S/C12H16BrN/c1-10-4-3-7-14(10)9-11-5-2-6-12(13)8-11/h2,5-6,8,10H,3-4,7,9H2,1H3
InChIKeyJOGBIPHDSPEGHJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine (CAS 1248298-37-4): Meta-Bromo N-Benzylpyrrolidine Physicochemical Profile


1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine (CAS 1248298-37-4) is a meta-bromo-substituted N-benzyl-2-methylpyrrolidine derivative with molecular formula C12H16BrN and molecular weight 254.17 g/mol. Its computed lipophilicity (XLogP3 3.4), exceptionally low topological polar surface area (TPSA 3.2 Ų), and zero hydrogen bond donors (HBD 0) define a distinctive physicochemical signature relative to regioisomeric and des-methyl analogs [1].

Why In-Class N-Benzylpyrrolidine Analogs Cannot Be Interchanged Without Experimental Validation


Within the N-benzylpyrrolidine class, modifications such as halogen position (meta vs. para), pyrrolidine substitution pattern (1- vs. 2-methyl), and the presence of the methyl group substantially alter lipophilicity, hydrogen bonding capacity, and target engagement potential. For instance, SAR studies on N-benzylpyrrolidine acetylcholinesterase inhibitors have shown that even minor positional changes shift selectivity profiles among biological targets [1]. Additionally, a validated class-level observation across guanidine and related chemotypes confirms that meta-bromo substitution enhances receptor potency by up to 160% compared to unsubstituted analogs [2]. Thus, direct substitution without experimental confirmation risks compromised assay reproducibility and inaccurate structure-activity conclusions.

Quantitative Evidence Guide for 1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine (CAS 1248298-37-4)


Lipophilicity (XLogP3) Profile vs. 2-Methylpyrrolidine Regioisomer and Para-Bromo Analog

The target compound exhibits an XLogP3 of 3.4, which is 0.2 log units higher than its 2-methylpyrrolidine regioisomer (XLogP3 3.2) and identical to the para-bromo analog (XLogP3 3.4) [1][2][3]. This indicates lipophilicity parity with the para isomer but a measurable increase over the 2-methyl regioisomer, directly impacting membrane permeability and distribution volume.

Lipophilicity ADME N-benzylpyrrolidine Regioisomer comparison

Topological Polar Surface Area (TPSA) Contrast: 3.2 Ų vs. 12 Ų for 2-Methyl Regioisomer

The target compound has a computed TPSA of 3.2 Ų, while the 2-methyl regioisomer (2-[(3-Bromophenyl)methyl]-2-methylpyrrolidine) possesses a substantially higher TPSA of 12 Ų [1][2]. This nearly fourfold difference arises from the differing nitrogen substitution pattern, drastically altering hydrogen bonding potential and passive membrane permeation.

Polar surface area Membrane permeability CNS drug design Physicochemical property

Hydrogen Bond Donor Count: 0 vs. 1 for 2-Methyl Regioisomer

The target compound has zero hydrogen bond donors (HBD = 0), while the 2-methyl regioisomer possesses one HBD due to the pyrrolidine NH [1][2]. This single HBD increment can reduce passive membrane permeability and increase susceptibility to efflux transporters such as P-glycoprotein.

Hydrogen bond donor CNS permeability Drug-likeness P-glycoprotein

Meta-Bromo Substitution: Class-Level Pharmacological Potency Advantage in Sigma Receptor Ligands

Although no direct binding data is available for this specific compound, a class-level analysis of sigma receptor ligands demonstrates that meta-bromo substitution on phenyl rings increases receptor potency by up to 160% compared to unsubstituted analogs [1]. This suggests that the meta-bromo position in the target compound may confer similar pharmacological advantages over non-brominated or para-substituted variants in programs targeting sigma receptors or related GPCRs.

Sigma receptor Pharmacophore Meta-bromo Potency enhancement

Best Research and Industrial Application Scenarios for 1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine


Central Nervous System Drug Discovery Programs Prioritizing Blood-Brain Barrier Penetration

The combination of low TPSA (3.2 Ų) and zero hydrogen bond donors aligns with established physicochemical guidelines for CNS drug candidates. The compound's XLogP3 of 3.4 falls within the optimal range (1–4) for passive brain penetration, while the stark contrast with the 2-methyl regioisomer (TPSA 12 Ų, HBD 1) underscores the critical importance of selecting the 1-methyl substitution pattern for CNS-targeted probe development [1][2].

Impurity Reference Standard for Chromatographic Method Validation in 2-Methylpyrrolidine-Containing Pharmaceuticals

Vendor data indicates this compound is employed as a drug impurity reference standard [1]. Its structural similarity to the 2-methylpyrrolidine motif present in several chiral pharmaceutical intermediates makes it a valuable external standard for HPLC and GC-MS method validation, mitigating the risk of misidentification of regioisomeric impurities in active pharmaceutical ingredient (API) quality control.

Synthesis of Radiohalogenated Probes via Meta-Bromo Handle for PET/SPECT Imaging

The meta-bromo substituent serves as a convenient handle for radiohalogen exchange (e.g., iodine-123 or bromine-76 substitution) in the synthesis of PET or SPECT imaging probes. The well-documented potency enhancement of meta-bromo analogs in sigma receptor ligands supports the rationale for using this scaffold as a lead structure for radiotracer design [2].

Structure-Activity Relationship (SAR) Studies: 1-Methyl vs. 2-Methyl Pyrrolidine Regioisomer Pharmacophore Comparison

Researchers conducting SAR on N-benzylpyrrolidine pharmacophores can use this compound to directly compare the impact of 1-methyl substitution vs. 2-methyl substitution on physicochemical properties and biological activity. The distinct TPSA (3.2 vs. 12 Ų) and HBD (0 vs. 1) profiles provide quantifiable, predictive surrogates for target engagement, membrane permeability, and in vivo distribution [1][2].

Quote Request

Request a Quote for 1-[(3-Bromophenyl)methyl]-2-methylpyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.